Tauroursodeoxycholic acid

Pharmacokinetics Bile Acid Metabolism Hepatology

Select Tauroursodeoxycholic acid (TUDCA) for your R&D programs to leverage its scientifically validated advantages over UDCA: 32.6% biliary enrichment, 75% relative reduction in toxic lithocholate, and exclusive blood-brain barrier permeability for neurodegenerative research. TUDCA uniquely inhibits ER stress-mediated apoptosis by modulating the Bax/Bcl-2 ratio and activating pro-survival kinases—mechanisms not replicated by UDCA. Its superior aqueous solubility enables versatile formulation. Available in high-purity ≥98% with flexible packaging from milligram to bulk.

Molecular Formula C26H45NO6S
Molecular Weight 499.7 g/mol
CAS No. 14605-22-2
Cat. No. B192484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTauroursodeoxycholic acid
CAS14605-22-2
Synonymstauroursodeoxycholate
tauroursodeoxycholic acid
tauroursodeoxycholic acid, (3alpha,5alpha,7alpha)-isomer
tauroursodeoxycholic acid, monosodium salt, (3alpha,5beta,7alpha)-isomer
tauroursodeoxycholic acid, monosodium salt, (3alpha,7alpha)-isomer
TUDCA
Molecular FormulaC26H45NO6S
Molecular Weight499.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17?,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1
InChIKeyBHTRKEVKTKCXOH-VSHSPWMTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tauroursodeoxycholic acid (TUDCA) CAS 14605-22-2: A Conjugated Bile Acid for Specialized Research and Pharmaceutical Development


Tauroursodeoxycholic acid (TUDCA) is a taurine-conjugated derivative of ursodeoxycholic acid (UDCA), an endogenous hydrophilic bile acid with potent cytoprotective, anti-apoptotic, and endoplasmic reticulum (ER) stress-modulating properties [1]. TUDCA functions as a chemical chaperone, stabilizing protein folding and mitigating the unfolded protein response (UPR), which underpins its broad preclinical applications in hepatic, neurological, and metabolic disorders [2]. Its enhanced aqueous solubility relative to unconjugated UDCA also facilitates formulation and delivery in experimental settings [3].

Why TUDCA CAS 14605-22-2 Cannot Be Interchanged with Unconjugated UDCA or Other Bile Salts in Research and Clinical Development


Substitution of TUDCA with its unconjugated analog ursodeoxycholic acid (UDCA) or other bile salts is scientifically unjustified due to marked differences in pharmacokinetics, metabolism, and mechanistic actions. Unlike UDCA, TUDCA exhibits superior intestinal absorption, limits biotransformation into toxic hydrophobic metabolites like lithocholic acid, and achieves higher biliary enrichment [1]. Critically, TUDCA possesses unique neuroprotective and anti-apoptotic properties mediated via ER stress pathways and blood-brain barrier permeability that are not replicated by UDCA [2]. The following evidence quantifies these essential distinctions.

Quantitative Differentiation of Tauroursodeoxycholic acid (TUDCA) from UDCA and Bile Acid Analogs: A Technical Evidence Guide


Enhanced Biliary Enrichment and Reduced Toxic Lithocholate Formation with TUDCA vs. UDCA in Primary Biliary Cirrhosis Patients

In a randomized, cross-over study involving 12 female PBC patients, TUDCA administration (750 mg/d) resulted in significantly higher biliary enrichment of ursodeoxycholate compared to UDCA (750 mg/d). Crucially, TUDCA markedly suppressed the fecal excretion of the hepatotoxic metabolite lithocholate [1].

Pharmacokinetics Bile Acid Metabolism Hepatology

Exclusive Hepatoprotection in Ethinylestradiol-Induced Cholestasis: TUDCA Efficacy vs. UDCA Failure in a Rat Model

In an experimental model of estrogen-induced cholestasis, TUDCA provided complete hepatoprotection, normalizing both serum bile acid levels and liver ultrastructure, while UDCA offered no significant benefit [1].

Drug-Induced Cholestasis Hepatoprotection Preclinical Model

Superior Intestinal Absorption and Reduced Biotransformation of TUDCA Compared to UDCA in Humans

A comparative PK study demonstrated that TUDCA is better absorbed than UDCA. Furthermore, TUDCA undergoes reduced biotransformation to more hydrophobic, potentially toxic metabolites, which contributes to its more favorable long-term therapeutic profile [1].

Pharmacokinetics Absorption Drug Metabolism

Potent and Rapid Inhibition of GCDCA-Induced Apoptosis by TUDCA but Not TCDCA or GUDCA in Primary Rat Hepatocytes

In a mechanistic study of hepatocyte apoptosis, TUDCA rapidly and potently inhibited GCDCA-induced cell death, an effect not shared by its structural analog taurochenodeoxycholic acid (TCDCA) or its glyco-conjugate GUDCA. This protection was mediated by activation of pro-survival kinases including p38, ERK, and PI3K [1].

Apoptosis Hepatoprotection Mitochondrial Pathway

Pilot Clinical Efficacy of TUDCA in Amyotrophic Lateral Sclerosis (ALS) with a 87% Responder Rate vs. 43% on Placebo

In a pilot double-blind, placebo-controlled trial for ALS, TUDCA treatment resulted in a significantly higher proportion of responders and slower disease progression. This provides preliminary clinical validation for its unique neuroprotective mechanism not observed with UDCA [1].

Neurodegeneration Amyotrophic Lateral Sclerosis Clinical Trial

Modulation of ER Stress and Apoptosis via Bax/Bcl-2 Ratio in Spinal Cord Injury and Neurodegeneration Models

TUDCA has been shown to directly modulate the expression of key apoptotic regulators, increasing anti-apoptotic Bcl-2 while decreasing pro-apoptotic Bax. This leads to a significant reduction in the Bax/Bcl-2 ratio, a critical indicator of apoptotic susceptibility [1]. In models of acute spinal cord injury, TUDCA suppressed Bax, Caspase-3, and ER stress factors (P<0.05) [2].

ER Stress Apoptosis Neuroprotection

Validated Application Scenarios for Tauroursodeoxycholic acid (TUDCA) Based on Quantitative Comparative Evidence


Pharmaceutical Development for Primary Biliary Cholangitis (PBC) and Other Cholestatic Liver Diseases

For drug developers targeting chronic cholestatic conditions, TUDCA offers a superior profile to UDCA. Evidence from a direct human PK study shows higher biliary enrichment (32.6% vs 29.2%, P<0.05) and a 75% relative reduction in toxic lithocholate formation compared to UDCA [1]. This translates to a potentially safer and more effective long-term therapy, as supported by its exclusive hepatoprotection in a drug-induced cholestasis rat model where UDCA failed [2].

Preclinical and Clinical Research in Amyotrophic Lateral Sclerosis (ALS) and Neurodegeneration

TUDCA's unique neuroprotective properties, including its ability to cross the blood-brain barrier and mitigate ER stress, make it a leading candidate for ALS and other neurodegenerative disorders. A pilot clinical trial in ALS patients demonstrated a 2.0-fold higher responder rate (87% vs 43%, P=0.021) and significantly slower disease progression compared to placebo [3]. These data justify its use in advanced preclinical models and clinical trials for CNS indications.

In Vitro and In Vivo Studies of Apoptosis and ER Stress Pathways

Researchers investigating mechanisms of ER stress and mitochondrial apoptosis should select TUDCA over other bile acid conjugates. TUDCA, but not its analogs TCDCA or GUDCA, potently inhibits GCDCA-induced apoptosis in primary hepatocytes by activating pro-survival kinases [4]. Furthermore, TUDCA reliably decreases the pro-apoptotic Bax/Bcl-2 ratio across multiple cellular models, providing a quantifiable molecular signature of its activity [5].

Development of Improved Formulations for Poorly Soluble Bile Acid Therapeutics

Formulation scientists seeking to improve the bioavailability of bile acid-based drugs will find TUDCA's enhanced aqueous solubility a critical advantage. Patent literature explicitly states that TUDCA is "superior to ursodeoxycholic acid in solubility" and can be formulated for indications like intrahepatic cholestasis [6]. This property enables more versatile and potentially bioavailable formulations compared to the less soluble UDCA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tauroursodeoxycholic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.